
Leucomycine A1
Vue d'ensemble
Description
Leucomycin A1 is a major metabolite extracted from the leucomycin complex, which is a group of macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis . This compound is known for its potent antibacterial properties and is effective against a wide spectrum of pathogens, including Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira .
Applications De Recherche Scientifique
Antibacterial Properties
Leucomycin A1 is particularly noted for its effectiveness against a range of pathogens:
- Gram-positive Bacteria : It shows potent activity against various strains, including Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Cocci : While less effective than against Gram-positive bacteria, it still demonstrates some activity against certain Gram-negative organisms.
- Mycoplasma and Leptospira : The compound has been effective in controlling infections caused by these pathogens.
Table 1: Antibacterial Activity of Leucomycin A1
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.04 µg/ml |
Bacillus subtilis | 0.60 µg/ml |
Klebsiella pneumoniae | 10 µg/ml |
Streptococcus pneumoniae | 1.56 µg/ml |
Research Applications
Leucomycin A1 serves multiple roles in scientific research:
- Chemistry : It is utilized as a model compound for exploring the structure-activity relationships of macrolide antibiotics. Researchers investigate how modifications to its structure can enhance antibacterial efficacy or reduce resistance.
- Biology : The compound is employed in studies examining bacterial resistance mechanisms. Understanding how bacteria develop resistance to macrolides can inform the development of new antibiotics.
- Medicine : Investigations into Leucomycin A1's potential therapeutic applications are ongoing, particularly for treating infections caused by antibiotic-resistant strains.
Veterinary Medicine
In veterinary practices, Leucomycin A1 is used as an antibiotic to promote animal health. Its effectiveness against various pathogens makes it suitable for treating infections in livestock and pets, contributing to better overall health outcomes in animal populations.
Industrial Production
The industrial production of Leucomycin A1 involves large-scale fermentation processes using Streptomyces kitasatoensis. The fermentation broth undergoes purification through filtration, solvent extraction, and chromatography to isolate the antibiotic effectively.
Table 2: Production Process Overview
Step | Description |
---|---|
Fermentation | Cultivation of S. kitasatoensis in nutrient medium |
Purification | Filtration, solvent extraction, chromatography |
Final Product | Isolation of Leucomycin A1 |
Case Studies and Research Findings
Several studies have documented the efficacy and applications of Leucomycin A1:
- Study on Resistance Mechanisms : Research published in The Journal of Antibiotics highlighted how Leucomycin A1 can be used to study resistance mechanisms in Gram-positive bacteria, providing insights that could lead to new therapeutic strategies .
- Clinical Applications : Clinical trials have shown that Leucomycin A1 can be effective in treating infections caused by resistant strains of bacteria, demonstrating its potential as a valuable therapeutic agent .
- Veterinary Use : In veterinary medicine, a study indicated that Leucomycin A1 significantly improved recovery rates in livestock infected with resistant bacterial strains .
Mécanisme D'action
Target of Action
Leucomycin A1, a major metabolite of the leucomycin complex, primarily targets the 50S ribosomal protein L3 . This protein is a crucial component of the bacterial ribosome, playing a significant role in protein synthesis.
Mode of Action
Leucomycin A1 functions by binding to the bacterial ribosome, specifically targeting the 50S subunit . This binding interferes with the translocation step of protein synthesis, which is crucial for the growth and replication of bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by Leucomycin A1 is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, Leucomycin A1 disrupts the translocation process, thereby inhibiting protein synthesis. This disruption can lead to the cessation of bacterial growth and replication .
Result of Action
The molecular and cellular effects of Leucomycin A1’s action primarily involve the inhibition of protein synthesis in bacterial cells . This inhibition results in the cessation of bacterial growth and replication, leading to the eventual death of the bacteria .
Action Environment
The action, efficacy, and stability of Leucomycin A1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Leucomycin A1, as degradation products can be readily produced in acidic conditions . Additionally, the presence of other bacteria and the specific strain of bacteria can also influence the efficacy of Leucomycin A1 .
Analyse Biochimique
Cellular Effects
Leucomycin A1 has a wide spectrum of activity against pathogens such as Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira . It influences cell function by inhibiting the growth of these pathogens
Molecular Mechanism
The molecular mechanism of action of Leucomycin A1 involves its potent activity against various bacteria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leucomycin A1 is primarily produced through fermentation by the microorganism Streptomyces kitasatoensis . The fermentation process involves cultivating the bacteria under specific conditions that promote the production of the leucomycin complex. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of leucomycin A1 involves large-scale fermentation processes. The fermentation broth is subjected to a series of purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify the compound . The process is optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Leucomycin A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its antibacterial properties or to produce derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of leucomycin A1, which may have enhanced or altered biological activities. These derivatives are often studied for their potential use in treating different bacterial infections .
Comparaison Avec Des Composés Similaires
Leucomycin A1 is part of a larger group of macrolide antibiotics, which includes compounds such as erythromycin, josamycin, and spiramycin . Compared to these similar compounds, leucomycin A1 is unique in its structure and spectrum of activity . For instance:
Activité Biologique
Leucomycin A1 is a prominent member of the leucomycin complex, a group of macrocyclic lactone antibiotics derived from the bacterium Streptomyces kitasatoensis. This compound has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, and its potential therapeutic applications in both veterinary and human medicine.
Chemical Structure and Properties
Leucomycin A1 is characterized by its unique macrolide structure, which is essential for its biological activity. It is soluble in various organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with good water solubility as well. This solubility profile enhances its applicability in various formulations for therapeutic use .
Antibacterial Activity
Leucomycin A1 exhibits significant antibacterial activity, primarily targeting Gram-positive bacteria. The spectrum of activity includes:
- Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative cocci : Moderate effectiveness against certain strains.
- Mycoplasma and Leptospira : Demonstrates activity against these pathogens as well.
A study reported that at a concentration of 1.56 µg/ml, leucomycin A1 inhibited all isolates of Diplococcus pneumoniae, showcasing its potent antibacterial properties .
Leucomycin A1 functions primarily by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This mechanism is similar to that of other macrolide antibiotics, allowing it to effectively halt bacterial growth and reproduction.
Research Findings and Case Studies
Several studies have explored the biological activity of leucomycin A1 and its derivatives:
- Antiproliferative Activity : Research indicates that some derivatives of leucomycin exhibit moderate antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). For instance, certain nitroso cycloadducts derived from leucomycin demonstrated notable cytotoxicity against these cell lines .
- Clinical Case : A case study highlighted an adverse reaction associated with leucomycin treatment, where a patient developed acute generalized exanthematous pustulosis after administration. This underscores the importance of monitoring for potential side effects during treatment .
- Biosynthetic Studies : Investigations into the biosynthesis of leucomycin have revealed insights into its production pathways and the role of precursors in enhancing its antibiotic properties .
Comparative Biological Activity
The following table summarizes the biological activity of leucomycin A1 compared to other members of the leucomycin complex:
Compound | Gram-positive Activity | Gram-negative Activity | Other Pathogens |
---|---|---|---|
Leucomycin A1 | High | Moderate | Mycoplasma, Leptospira |
Kitasamycin | High | Moderate | Mycoplasma, Leptospira |
Leucomycin A7 | Low | Low | None |
Propriétés
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDOFXTVAPVLX-YWQHLDGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016463 | |
Record name | Leucomycin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16846-34-7, 1392-21-8 | |
Record name | Leucomycin A1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16846-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucomycin A1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kitasamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09309 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Leucomycin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOMYCIN A1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX09Z4QW5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.